molecular formula C23H45ClO B3044316 Tricosanoyl Chloride CAS No. 663618-08-4

Tricosanoyl Chloride

Cat. No.: B3044316
CAS No.: 663618-08-4
M. Wt: 373.1 g/mol
InChI Key: BMMPXDCXOALQOB-UHFFFAOYSA-N
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Description

Tricosanoyl chloride, also known as tricosanoic acid chloride, is a long-chain fatty acid derivative. It is a member of the fatty acid chlorides family, characterized by the presence of a carbonyl group bonded to a chlorine atom. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricosanoyl chloride is typically synthesized from tricosanoic acid. The most common method involves the reaction of tricosanoic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:

C23H47COOH+SOCl2C23H47COCl+SO2+HCl\text{C}_{23}\text{H}_{47}\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_{23}\text{H}_{47}\text{COCl} + \text{SO}_2 + \text{HCl} C23​H47​COOH+SOCl2​→C23​H47​COCl+SO2​+HCl

This reaction is usually carried out under reflux conditions, with the evolution of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar methods. Large-scale production often involves the use of phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) as alternative chlorinating agents. These reactions are conducted in specialized reactors to handle the corrosive by-products and ensure safety .

Chemical Reactions Analysis

Types of Reactions: Tricosanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form tricosanoic acid and hydrochloric acid.

    Reduction: this compound can be reduced to tricosanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Alcohols: React with this compound to form esters under mild conditions.

    Amines: React to form amides, often requiring a base such as pyridine to neutralize the hydrochloric acid formed.

    Water: Hydrolyzes this compound to tricosanoic acid.

    Reducing Agents: Such as LiAlH₄, reduce this compound to tricosanol.

Major Products:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    Tricosanoic Acid: Formed from hydrolysis.

    Tricosanol: Formed from reduction.

Mechanism of Action

The mechanism of action of tricosanoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity allows this compound to form various derivatives through nucleophilic substitution reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its reactivity and ability to form a wide range of derivatives make it valuable in various applications, from organic synthesis to industrial production .

Properties

IUPAC Name

tricosanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMPXDCXOALQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467435
Record name Tricosanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663618-08-4
Record name Tricosanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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